2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
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Overview
Description
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common route includes the condensation of a suitable hydrazine derivative with a β-ketoester to form the pyrazole ring, followed by cyclization with a suitable nitrile to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazole derivatives: These compounds also feature a nitrogen-containing heterocyclic ring and are used in similar applications.
Uniqueness
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
6332-59-8 |
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Molecular Formula |
C17H18N6 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(5-butyl-4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H18N6/c1-2-3-11-22-12-20-17-15(16(22)19)14(9-10-18)21-23(17)13-7-5-4-6-8-13/h4-8,12,19H,2-3,9,11H2,1H3 |
InChI Key |
STZJKQMYVJOMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=N)C(=NN2C3=CC=CC=C3)CC#N |
Origin of Product |
United States |
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